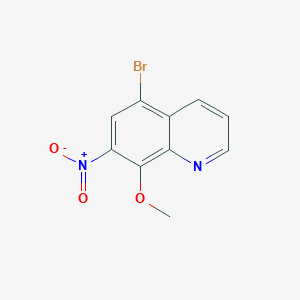
3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the reaction of 1-phenoxyethylamine with phenyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux for several hours, leading to the formation of the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. The triazole ring plays a crucial role in binding to the active sites of enzymes, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-phenyl-1H-1,2,4-triazole-3-thione
- 3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione
- 4-phenyl-1H-1,2,4-triazole-5-thione
Uniqueness
3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione stands out due to its unique combination of phenyl and phenoxyethyl groups attached to the triazole ring. This structural arrangement enhances its biological activity and makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C16H15N3OS |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
3-(1-phenoxyethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3OS/c1-12(20-14-10-6-3-7-11-14)15-17-18-16(21)19(15)13-8-4-2-5-9-13/h2-12H,1H3,(H,18,21) |
Clé InChI |
ISGSNPNONUXIMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NNC(=S)N1C2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)


![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)

![(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine](/img/structure/B12838615.png)

